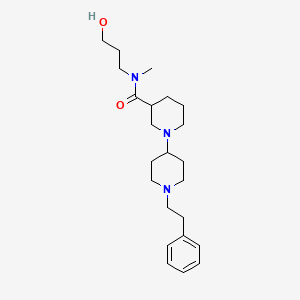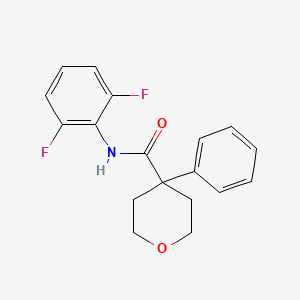![molecular formula C13H19NO5S2 B5441209 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5441209.png)
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to interact with specific proteins and enzymes in the body, which makes it an important tool for studying various biological processes.
作用機序
The mechanism of action of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine involves its ability to interact with specific proteins and enzymes in the body. It binds to these targets and modulates their activity, which can have various effects on biological processes. The exact mechanism of action of this compound varies depending on the specific target it is interacting with.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine are diverse and depend on the specific biological process being studied. Some of the effects that have been observed include changes in protein activity, alterations in cell signaling pathways, and modifications to gene expression. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine in lab experiments is its ability to selectively target specific proteins and enzymes. This makes it a valuable tool for investigating various biological processes. Additionally, this compound has been shown to have a low toxicity profile, which makes it safe for use in laboratory settings.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively high cost, which can make it difficult for some researchers to access. Additionally, the exact mechanism of action of this compound can be complex and difficult to study, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research involving 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine. One area of interest is the development of new drugs and therapies based on this compound. Additionally, there is ongoing research into the specific biological processes that this compound interacts with, which could lead to new insights into various diseases and disorders. Finally, there is interest in developing new methods for synthesizing this compound more efficiently and cost-effectively, which could make it more widely available for scientific research.
合成法
The synthesis of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine involves several steps. First, 3-(methylsulfonyl)benzenesulfonyl chloride is reacted with morpholine to form the corresponding morpholine sulfonamide. This intermediate is then treated with 2,6-dimethylphenyl isocyanate to yield the final product.
科学的研究の応用
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine has been used in various scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has been shown to bind to specific proteins and enzymes, which makes it a valuable tool for investigating various biological processes. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
特性
IUPAC Name |
2,6-dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-10-8-14(9-11(2)19-10)21(17,18)13-6-4-5-12(7-13)20(3,15)16/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVGGLCNDBNQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441134.png)
![methyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5441138.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441141.png)
![2-(4-ethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5441149.png)

![3-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5441162.png)
![N-(3-methylbenzyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5441170.png)
![1-{5-[2-hydroxy-3-(4-morpholinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B5441172.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5441189.png)

![1-(4-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5441203.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441211.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5441219.png)
![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-morpholinecarboxylic acid](/img/structure/B5441229.png)